N-Formyl-2-hydroxybenzamide
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Overview
Description
Preparation Methods
N-Formyl-2-hydroxybenzamide can be synthesized through the condensation of an aromatic aldehyde and a ketone, followed by hydrolysis of the resulting ester . The specific reaction conditions and industrial production methods for this compound are not widely documented, but the general approach involves the use of common organic synthesis techniques.
Chemical Reactions Analysis
N-Formyl-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include sodium periodate for oxidation and hydrogen chloride for acidification. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Formyl-2-hydroxybenzamide is used in scientific research as a reagent in the synthesis of other chemicals . It has applications in various fields, including:
Chemistry: Used as a building block in organic synthesis.
Medicine: Research into its potential therapeutic uses.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism by which N-Formyl-2-hydroxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
N-Formyl-2-hydroxybenzamide can be compared with similar compounds such as:
N-Formyl-2-hydroxybenzene carboxamide: Similar in structure and used in similar applications.
5-Formyl-2-hydroxybenzamide: Another related compound with similar chemical properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity.
Properties
IUPAC Name |
N-formyl-2-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-5,11H,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIFQFSQXIJJSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511891 |
Source
|
Record name | N-Formyl-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67936-24-7 |
Source
|
Record name | N-Formyl-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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